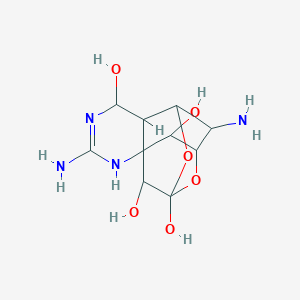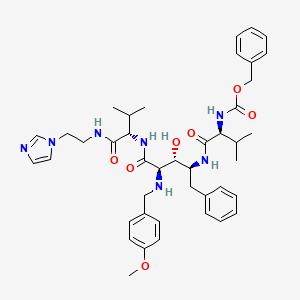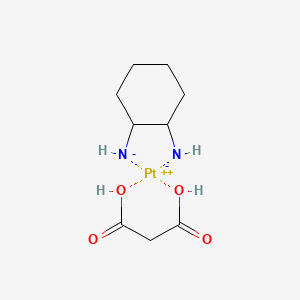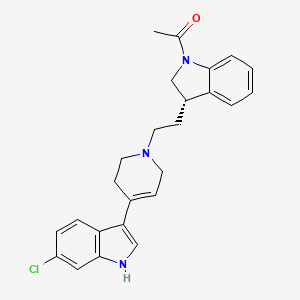
8Sbz5D77MS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8Sbz5D77MS is a chemical entity with the molecular formula C25H26ClN3O and a molecular weight of 419.946 . It is known for its unique stereochemistry and has been studied for various applications in scientific research.
Preparation Methods
The synthesis of 8Sbz5D77MS involves several steps, including the use of specific reagents and conditions. One common method involves the use of CaO, Al2O3, and Al powders through spark plasma sintering (SPS) at 1250°C for 20 minutes . This method ensures the formation of the compound with a grain size not exceeding 10 µm. The preparation process is designed to achieve high purity and stability of the compound.
Chemical Reactions Analysis
8Sbz5D77MS undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8Sbz5D77MS has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of cellular processes and as a tool for understanding biological mechanisms.
Industry: It is used in the production of materials with specific properties, such as electron emission and optical devices .
Mechanism of Action
The mechanism of action of 8Sbz5D77MS involves its interaction with specific molecular targets and pathways. It is known to modulate the PI3K/Akt/mTOR pathway , which plays a crucial role in cellular processes such as growth, proliferation, and survival . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
8Sbz5D77MS can be compared with other similar compounds, such as quercetin and rutin . These compounds share some structural similarities but differ in their specific chemical properties and biological activities. For example, quercetin is known for its antioxidant properties, while rutin has anti-inflammatory effects .
Properties
CAS No. |
209745-47-1 |
|---|---|
Molecular Formula |
C25H26ClN3O |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
1-[(3S)-3-[2-[4-(6-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C25H26ClN3O/c1-17(30)29-16-19(21-4-2-3-5-25(21)29)10-13-28-11-8-18(9-12-28)23-15-27-24-14-20(26)6-7-22(23)24/h2-8,14-15,19,27H,9-13,16H2,1H3/t19-/m1/s1 |
InChI Key |
YVIUVYJJSZFGCX-LJQANCHMSA-N |
Isomeric SMILES |
CC(=O)N1C[C@H](C2=CC=CC=C21)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)Cl |
Canonical SMILES |
CC(=O)N1CC(C2=CC=CC=C21)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


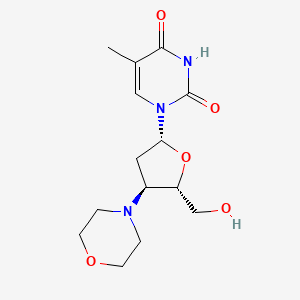
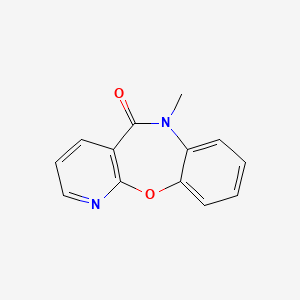

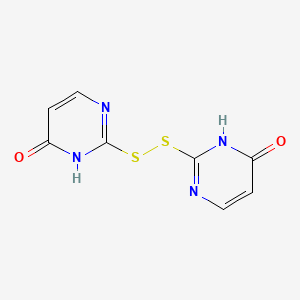

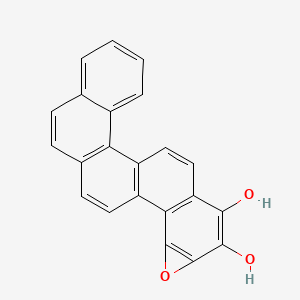
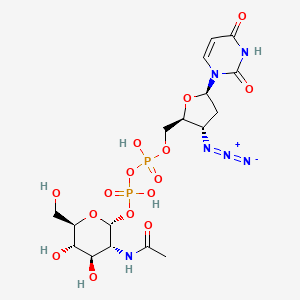
![(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B12790697.png)
